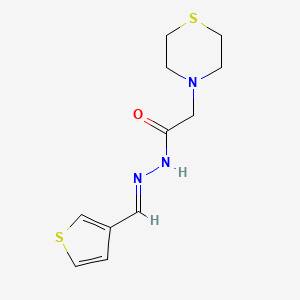![molecular formula C16H19NO2 B5507981 3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5507981.png)
3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties.
Synthesis Analysis
- Synthesis of compounds similar to 3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone often involves multi-step organic reactions, including acylation, bromination, and amination processes (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
- The molecular structure of such compounds is typically elucidated using techniques like X-ray diffraction, showing crystalline structures with specific spatial arrangements (L. Minga, 2005).
Chemical Reactions and Properties
- These compounds can undergo various chemical reactions, reflecting their reactivity and interaction with other chemical entities. This includes participation in hydrogen bonding and other intermolecular interactions, influencing their chemical behavior (Zhenfeng Zhang et al., 2011).
Physical Properties Analysis
- Physical properties like melting points, solubility, and spectral data (UV, IR, NMR) are key characteristics. These properties are often determined through experimental measurements and are crucial for identifying and characterizing the compound (S. Swaminathan et al., 1986).
Chemical Properties Analysis
- Chemical properties, including reactivity with other compounds, stability, and potential biological activities, are significant for understanding the compound's applications and behavior in different environments. These properties are often explored through synthetic pathways and bioassays (I. Hirao & Y. Kato, 1971).
Wissenschaftliche Forschungsanwendungen
1. Radiotracer Development for Clinical Applications
A study by Brier et al. (2022) focused on evaluating the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, which is of clinical interest due to its role in multiple sclerosis and other conditions. This type of research illustrates how complex compounds are developed and tested for specific receptor targeting in clinical diagnostics (Brier et al., 2022).
2. Analytical Challenges in Chemical Identification
Jones et al. (1991) discussed the analytical challenges in correctly identifying chemical compounds in clinical contexts, such as the misidentification of 2,3-butanediol as ethylene glycol in plasma specimens. This highlights the importance of precise analytical techniques in the study of complex organic compounds, which could be relevant for accurately identifying and studying "3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" (Jones et al., 1991).
3. Metabolism and Pharmacokinetics
Research on the disposition and metabolism of GSK2251052, a novel boron-containing antibiotic, by Bowers et al. (2013), provides an example of how the metabolism and pharmacokinetics of complex compounds are studied in humans. Such studies are critical for understanding how compounds are absorbed, distributed, metabolized, and excreted, which would be essential for any applications of "3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" in a pharmacological context (Bowers et al., 2013).
4. Exposure and Toxicity Studies
A study on the urinary concentrations of environmental phenols in pregnant women by Mortensen et al. (2014) underscores the importance of assessing human exposure to chemicals and their potential toxicological effects. Similar methodologies could be applied to study the exposure and safety profile of "3-[(4-ethylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone" (Mortensen et al., 2014).
Eigenschaften
IUPAC Name |
3-(4-ethylanilino)-1-(5-methylfuran-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-13-5-7-14(8-6-13)17-11-10-15(18)16-9-4-12(2)19-16/h4-9,17H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWFMKSXDZXGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylanilino)-1-(5-methylfuran-2-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5507919.png)

![2-ethyl-N-(pyridin-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5507938.png)
![2-methyl-4-[4-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5507942.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2,6-dimethoxynicotinamide](/img/structure/B5507948.png)
![2-[(2,6-dimethoxypyridin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5507969.png)

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)
![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5508003.png)

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)
![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)